molecular formula C11H19NO5 B016478 N-t-Boc-L-serine Allyl Ester CAS No. 143966-57-8

N-t-Boc-L-serine Allyl Ester

Cat. No. B016478
M. Wt: 245.27 g/mol
InChI Key: UXCJZSOZYIDKFL-QMMMGPOBSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of N-t-Boc-L-serine Allyl Ester is characterized by its N-Boc protected serine core and an allyl ester group. This configuration plays a crucial role in its reactivity and the subsequent chemical reactions it can undergo. The exact molecular geometry and electron distribution influence its interaction with other molecules, making it a valuable intermediate in synthetic chemistry.

Chemical Reactions and Properties

N-t-Boc-L-serine Allyl Ester participates in various chemical reactions, including palladium-catalyzed nucleophilic substitutions, which allow for the regio- and stereoselective synthesis of protected γ,δ-unsaturated N-methyl-α-amino acids. This demonstrates the compound's versatility in organic synthesis (D. Alonso, Ana Costa, C. Nájera, 1997).

Physical Properties Analysis

The physical properties of N-t-Boc-L-serine Allyl Ester, such as solubility, melting point, and specific rotation, are influenced by its molecular structure. These properties are essential for determining the conditions under which the compound can be used in chemical syntheses. For example, its solubility in organic solvents makes it suitable for reactions in non-aqueous media.

Chemical Properties Analysis

N-t-Boc-L-serine Allyl Ester's chemical properties, including reactivity towards various reagents and stability under different conditions, are pivotal for its applications in synthetic chemistry. Its ability to undergo selective reactions, such as allylation and conjugate addition, showcases its utility in constructing complex molecular architectures with precise stereochemistry (I. Coldham, Daniele Leonori, 2010).

Scientific Research Applications

Synthesis of Chiral Peptide Nucleic Acid (PNA) Monomers

Temporary Protecting Group in Peptide Synthesis

The allyl ester group, as in N-t-Boc-L-serine allyl ester, is utilized as a temporary protecting group for the β-carboxy function in peptides. Kunz, Waldmann, and Unverzagt (2009) explored its use in aspartyl peptides, demonstrating its removal under mild conditions without affecting the peptide backbone. This application is crucial for the stepwise construction of peptides, particularly in synthesizing aspartyl-containing peptide sequences, showcasing the versatility of N-t-Boc-L-serine allyl ester in peptide synthesis (Kunz, Waldmann, & Unverzagt, 2009).

Polymer Synthesis from Amino Acid-derived Monomers

The synthesis and polymerization of amino acid-derived cyclic carbonates, including those derived from N-t-Boc-L-serine, highlight its application in materials science. Sanda, Kamatani, and Endo (2001) reported on the anionic ring-opening polymerization of L-serine-based cyclic carbonates to obtain polycarbonates. This research underscores the potential of N-t-Boc-L-serine allyl ester in the development of biodegradable polymers, contributing to advancements in sustainable materials (Sanda, Kamatani, & Endo, 2001).

Copper(I)-Promoted Allylation in Organic Synthesis

The compound also finds application in the regioselective and stereoselective allylation of N-Boc-protected amino acids. Coldham and Leonori (2010) explored the copper(I)-promoted allylation, demonstrating its utility in synthesizing complex organic molecules. This work provides a pathway for the synthesis of natural products and pharmaceuticals, highlighting the compound's significance in organic synthesis (Coldham & Leonori, 2010).

Safety And Hazards

The safety data sheet for “N-t-Boc-L-serine Allyl Ester” indicates that it may be harmful if inhaled . More detailed safety and hazard information are not available from the search results.

Future Directions

The synthesis of N-protected amino esters like “N-t-Boc-L-serine Allyl Ester” through Buchwald–Hartwig amination represents a promising direction for future research . The ability to create functionally and structurally diverse amino ester molecules could have significant implications for peptide synthesis and organic synthesis .

properties

IUPAC Name

prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCJZSOZYIDKFL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463440
Record name N-t-Boc-L-serine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-t-Boc-L-serine Allyl Ester

CAS RN

143966-57-8
Record name N-t-Boc-L-serine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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